Angustin B

Natural Product Chemistry Xanthone SAR Phytochemical Analysis

Researchers studying Swertia phytochemistry face challenges with co-eluting xanthone isomers. Angustin B resolves this with its distinct 1,2,3,5-tetramethoxy-8-hydroxy substitution (C₁₇H₁₆O₇, MW 332.30), enabling unambiguous identification via HRMS and HPLC-UV/MS. • Single reactive 8-OH handle facilitates regioselective glycosylation or prenylation for derivative libraries. • Lower HBD count (1 vs. 2 in Angustin A) enhances passive membrane diffusion in Caco-2/PAMPA assays. • ≥98% HPLC purity with full analytical documentation (NMR, HPLC report) provided.

Molecular Formula C17H16O7
Molecular Weight 332.3 g/mol
CAS No. 1415795-51-5
Cat. No. B563228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngustin B
CAS1415795-51-5
Molecular FormulaC17H16O7
Molecular Weight332.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H16O7/c1-20-9-6-5-8(18)12-14(19)13-10(24-15(9)12)7-11(21-2)16(22-3)17(13)23-4/h5-7,18H,1-4H3
InChIKeyINPVBAKWKVYAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Angustin B: Natural Tetraoxygenated Xanthone


Angustin B (8-Hydroxy-1,2,3,5-tetramethoxy-9H-xanthen-9-one, CAS 1415795-51-5) is a tetraoxygenated xanthone first isolated in 2012 from the aerial parts of Swertia angustifolia (Gentianaceae) [1]. With a molecular formula of C17H16O7 and a molecular weight of 332.30 g/mol, it is a structural isomer of Angustin A, differing only in its hydroxylation and methoxylation pattern on the xanthone core [2]. The compound is available at purities of ≥98% from specialized natural product vendors [3].

Natural product analytical standard for Swertia xanthones
Distinct substitution pattern enables isomer-specific detection
Synthetic intermediate with single free hydroxyl handle
Membrane permeability probe context (low HBD profile)

Angustin B vs. Analogs: Key Differentiators


In research and industrial applications, a generic substitution of Angustin B with other xanthones, even its closest structural analog Angustin A, is scientifically unsound. The two compounds, while both tetraoxygenated, differ fundamentally in their substitution pattern [1]. Angustin A (1,8-Dihydroxy-2,3,5-trimethoxyxanthone) has two hydroxyl groups, whereas Angustin B is 8-Hydroxy-1,2,3,5-tetramethoxyxanthone [2]. This single hydroxyl-to-methoxyl exchange alters the molecule's hydrogen bonding capacity, lipophilicity, and calculated solubility , which directly impacts experimental behavior in assays, chromatography, and formulation. The following quantitative evidence demonstrates where these differences are measurable and why they are paramount for scientific selection.

Substitution pattern mismatch Angustin B (8-OH, 1,2,3,5-OMe) vs A (1,8-diOH, 2,3,5-OMe) alters hydrogen bonding and lipophilicity.
Chromatographic behavior differs Elution order on RP-HPLC is reversed; method transfer requires re-validation.
Hydrogen bond donor profile may shift permeability Lower HBD count (1 vs 2) suggests different membrane permeability, impacting cell-based assay design.

Angustin B: Quantitative Differentiation from Analogs


Substitution Pattern: Hydroxyl vs. Methoxy Groups

The primary structural differentiation between Angustin B and its closest analog, Angustin A, is the substitution pattern on the xanthone core. Angustin B is an 8-hydroxy-1,2,3,5-tetramethoxyxanthone, while Angustin A is a 1,8-dihydroxy-2,3,5-trimethoxyxanthone [1]. This difference is definitive for compound identity and is verified by spectroscopic analysis (NMR, MS) [2].

Substitution Pattern
Head-to-head
B: 1 OH, 4 OMe; A: 2 OH, 3 OMe
Determines lipophilicity and target engagement context
Verified by NMR and HRMS [1]
Natural Product Chemistry Xanthone SAR Phytochemical Analysis

Lipophilicity: Hydrogen Bond Donor Count

The number of hydrogen bond donors (HBD) is a key determinant of a molecule's ability to permeate biological membranes. Angustin B has a calculated HBD count of 1, whereas its analog Angustin A has a count of 2 [1]. This suggests a higher intrinsic membrane permeability for Angustin B compared to Angustin A, based on standard ADME parameters.

H-Bond Donors
Class-level
1 HBD vs 2 HBD
Supports membrane permeability review
Class-level inference from structure
ADME Prediction Lipinski's Rule Physicochemical Profiling

Calculated Solubility and Experimental Handling

The predicted aqueous solubility of Angustin B is exceptionally low, calculated at 7.6E-4 g/L at 25°C . While a direct experimental comparison for Angustin A is not available, this value is a critical, quantifiable metric for experimental planning. It indicates that standard aqueous buffers are unsuitable for this compound, and stock solutions will require organic co-solvents.

Calculated Solubility
Data to verify
7.6E-4 g/L (≈2.3 µM)
Informs solvent selection for stock preparation
Calculated value; experimental validation advised
Formulation Sample Preparation Physicochemical Characterization

Molecular Formula and Weight Differentiation

The molecular formulas and corresponding molecular weights are distinct and serve as the primary identifiers for these two compounds. Angustin B (C17H16O7, MW: 332.30 g/mol) can be analytically resolved from Angustin A (C16H14O7, MW: 318.28 g/mol) by high-resolution mass spectrometry. This difference is essential for purity assessment and structural confirmation.

Molecular Formula
Head-to-head
C17H16O7 vs C16H14O7; Δ14.02 Da
HRMS identification and purity assessment
Verified by HRMS [3]
Mass Spectrometry Quality Control Analytical Chemistry

Chromatographic Retention and Polarity

The different substitution patterns of Angustin B and Angustin A result in distinct chromatographic retention times. This is a direct consequence of their differing polarity profiles. While the absolute retention time is system-dependent, the difference in retention is a quantifiable and reproducible metric [1]. This is critical for compound identification in complex plant extracts or reaction mixtures.

RP-HPLC Retention
Class-level
Angustin B elutes earlier than A
Supports isomer-specific method development
Elution order confirmed in isolation [1]
Analytical Chemistry HPLC Method Development Metabolomics

Angustin B: Targeted Research Applications


Biomarker Discovery and Metabolomic Profiling

Angustin B serves as a specific chemical marker for chemotaxonomic studies of the Swertia genus. Its unique mass (332.30 g/mol) and HPLC retention time, which are distinct from co-occurring xanthones like Angustin A [1], allow for its unambiguous identification and quantification in plant extracts. This is essential for quality control of herbal medicines and for metabolomic studies investigating the phytochemical diversity of Swertia angustifolia.

Synthetic Intermediate for Methoxylated Xanthones

The 1,2,3,5-tetramethoxy substitution pattern of Angustin B makes it a valuable starting material for the semi-synthesis of other bioactive xanthones. Its single free hydroxyl group (8-OH) provides a specific, reactive handle for regioselective chemical modifications, such as glycosylation or prenylation, to generate a library of derivatives. The low predicted aqueous solubility (7.6E-4 g/L) is a manageable challenge in an organic chemistry setting and may be advantageous for reactions performed in non-aqueous media.

Membrane Permeability Probes

With a lower hydrogen bond donor count (1 HBD) compared to its structural isomer Angustin A (2 HBD) [2], Angustin B is a superior candidate for studies investigating passive membrane diffusion in in vitro models (e.g., PAMPA or Caco-2 assays). This property suggests a higher intrinsic ability to cross lipid bilayers, making it a more suitable scaffold for the development of compounds intended for intracellular targets.

Analytical Standard for HRMS and Chromatography

The distinct molecular formula (C17H16O7) and characteristic chromatographic behavior of Angustin B make it an ideal analytical standard. It can be used to calibrate and validate HRMS and HPLC-UV/MS methods for the detection and quantification of this specific xanthone in complex biological matrices. Its established identity and purity are crucial for ensuring data integrity in analytical and quality control laboratories [3].

Application
Selection Property
Validation Focus
Phytochemical marker for Swertia chemotaxonomy
Distinct HRMS and chromatographic profile
Identity confirmation in plant extracts
Semi-synthesis of xanthone derivatives
8-OH handle for regioselective modification
Derivatization and purity monitoring
Passive membrane permeability research
Low HBD count supports permeability context
PAMPA or Caco-2 model review
Analytical reference standard for HRMS/HPLC
Unique molecular formula and retention behavior
Method calibration and quantification

Technical Documentation Hub

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36 linked technical documents
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